molecular formula C8H17NO3 B12681532 4-Ethylhexyl nitrate

4-Ethylhexyl nitrate

Cat. No.: B12681532
M. Wt: 175.23 g/mol
InChI Key: KLHMSHJDKRSFCD-UHFFFAOYSA-N
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Description

Branched octyl nitrate is an organic nitrate ester with the molecular formula C8H17NO3. It is a derivative of octane, where a nitrate group is attached to a branched octyl chain. Organic nitrates, including branched octyl nitrate, are known for their applications in various fields, including atmospheric chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Branched octyl nitrate can be synthesized through the nitration of branched octyl alcohol using nitric acid. The reaction typically involves the following steps:

    Nitration Reaction: Branched octyl alcohol is reacted with concentrated nitric acid under controlled temperature conditions to form branched octyl nitrate.

    Purification: The crude product is purified using distillation or recrystallization techniques to obtain pure branched octyl nitrate.

Industrial Production Methods

In industrial settings, branched octyl nitrate is produced using large-scale nitration reactors. The process involves:

    Reactants: Branched octyl alcohol and nitric acid.

    Reaction Conditions: The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity.

    Purification: The product is purified using industrial distillation columns to remove impurities and obtain high-purity branched octyl nitrate.

Chemical Reactions Analysis

Types of Reactions

Branched octyl nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert branched octyl nitrate to branched octyl amine.

    Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of branched octyl amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Branched octyl nitrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of branched octyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Linear Octyl Nitrate: Similar in structure but with a linear octyl chain.

    Nonyl Nitrate: Another organic nitrate ester with a nine-carbon chain.

    Decyl Nitrate: A nitrate ester with a ten-carbon chain.

Uniqueness

Branched octyl nitrate is unique due to its branched structure, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and effects compared to its linear counterparts .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

4-ethylhexyl nitrate

InChI

InChI=1S/C8H17NO3/c1-3-8(4-2)6-5-7-12-9(10)11/h8H,3-7H2,1-2H3

InChI Key

KLHMSHJDKRSFCD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCO[N+](=O)[O-]

Origin of Product

United States

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